1,4-Piperidinedicarboxylic acid, 4-(2-hydroxyethyl)-, 1-(1,1-dimethylethyl) 4-ethyl ester
Overview
Description
1,4-Piperidinedicarboxylic acid, 4-(2-hydroxyethyl)-, 1-(1,1-dimethylethyl) 4-ethyl ester is a chemical compound with the molecular formula C15H27NO5 and a molecular weight of 301.38 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with hydroxyethyl and dimethylethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperidinedicarboxylic acid, 4-(2-hydroxyethyl)-, 1-(1,1-dimethylethyl) 4-ethyl ester typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method includes the esterification of 1,4-piperidinedicarboxylic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Piperidinedicarboxylic acid, 4-(2-hydroxyethyl)-, 1-(1,1-dimethylethyl) 4-ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxyethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the ester groups results in the formation of alcohols .
Scientific Research Applications
1,4-Piperidinedicarboxylic acid, 4-(2-hydroxyethyl)-, 1-(1,1-dimethylethyl) 4-ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Piperidinedicarboxylic acid, 4-(2-hydroxyethyl)-, 1-(1,1-dimethylethyl) 4-ethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyethyl and ester groups play a crucial role in its binding affinity and activity. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Piperidinedicarboxylic acid, 4-(2-hydroxyethyl)-, 1-(1,1-dimethylethyl) ester
- 1,4-Piperidinedicarboxylic acid, 4-(2-hydroxyethyl)-, 1-(1,1-dimethylethyl) 4-methyl ester
- 1,4-Piperidinedicarboxylic acid, 4-(2-hydroxyethyl)-, 1-(1,1-dimethylethyl) 4-propyl ester
Uniqueness
1,4-Piperidinedicarboxylic acid, 4-(2-hydroxyethyl)-, 1-(1,1-dimethylethyl) 4-ethyl ester is unique due to its specific substitution pattern on the piperidine ring. The presence of both hydroxyethyl and dimethylethyl groups imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-(2-hydroxyethyl)piperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO5/c1-5-20-12(18)15(8-11-17)6-9-16(10-7-15)13(19)21-14(2,3)4/h17H,5-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPUGIZFMJLQBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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